4,5-Dichlorothiophene-2-sulfonamide (CAS 256353-34-1) is a specialized heterocyclic building block widely utilized in the synthesis of high-affinity acyl sulfonamides and related active pharmaceutical ingredients (APIs) [1]. Characterized by its combination of lipophilicity, electron-withdrawing chloro substituents, and a reactive sulfonamide nitrogen, this compound serves as a critical precursor for modulating the physicochemical properties of drug candidates [2]. In procurement and process chemistry, it is valued for its predictable reactivity in coupling reactions and its ability to confer favorable plasma protein binding profiles to highly lipophilic molecular cores, making it a staple in the development of prostanoid receptor antagonists, kinase inhibitors, and aminopeptidase modulators[1].
Substituting 4,5-dichlorothiophene-2-sulfonamide with generic alternatives, such as unsubstituted thiophene-2-sulfonamide or standard benzenesulfonamides, fundamentally alters the target compound's pharmacological and physicochemical profile [1]. The specific 4,5-dichloro substitution pattern provides a precise steric bulk and electron density that dictates the acidity of the sulfonamide proton, which is critical for target engagement in specific enzymatic pockets [2]. Furthermore, replacing this moiety with highly lipophilic benzenesulfonamides often results in a severe penalty in plasma protein binding (PPB), drastically reducing the free-fraction of the drug in vivo [1]. From a process perspective, the specific nucleophilicity of the 4,5-dichloro-substituted sulfonamide nitrogen ensures high coupling efficiencies that are not reliably reproduced when using more sterically hindered or electronically deactivated analogs [3].
In the optimization of EP3 receptor antagonists (e.g., DG-041), the incorporation of the 4,5-dichlorothiophene-2-sulfonamide moiety consistently featured a low fold shift (<10×) in IC50 values in the presence of human serum albumin (HSA) or 10% human serum [1]. In contrast, standard lipophilic benzenesulfonamide analogs exhibited significantly poorer IC50 values under the same conditions due to high plasma protein binding [1].
| Evidence Dimension | IC50 fold shift in 10% human serum |
| Target Compound Data | <10× fold shift |
| Comparator Or Baseline | Standard lipophilic benzenesulfonamides (high PPB, large fold shift) |
| Quantified Difference | >10-fold improvement in free-fraction efficacy |
| Conditions | In vitro EP3 receptor assay with 10% human serum |
Essential for designing lipophilic drug candidates that maintain high free-fraction efficacy in vivo, preventing late-stage clinical failures due to protein binding.
4,5-Dichlorothiophene-2-sulfonamide provides reliable processability in late-stage API synthesis. When coupled with complex pyrazine derivatives or indole-propionic acids using standard reagents (e.g., K2CO3 in DMA or EDCI/DMAP in CH2Cl2), it routinely achieves high yields (up to 89%) [1]. This reactivity profile provides higher conversion rates than more sterically hindered sulfonamides, which often require harsher conditions or result in significant precursor degradation [2].
| Evidence Dimension | Late-stage coupling yield |
| Target Compound Data | Up to 89% yield |
| Comparator Or Baseline | Sterically hindered sulfonamides (lower yields, higher degradation) |
| Quantified Difference | Consistently high yields under mild conditions |
| Conditions | K2CO3 in DMA or EDCI/DMAP in CH2Cl2 at room temperature |
High coupling efficiency reduces the waste of expensive, complex late-stage intermediates, directly lowering the cost of goods (COGs) in API manufacturing.
In the development of Insulin-Regulated Aminopeptidase (IRAP) inhibitors, 4,5-dichlorothiophene-2-sulfonamide derivatives provide equivalent or modulated inhibitory capacity compared to their 4-bromo-5-chlorothiophene-2-sulfonamide counterparts [1]. The use of the dichloro analog avoids the higher molecular weight penalty associated with heavier bromine isotopes, allowing for better optimization of ligand efficiency and ADME properties without sacrificing the critical acidic NH interaction required for target binding [1].
| Evidence Dimension | Molecular weight and target inhibition |
| Target Compound Data | Equivalent inhibition with lower MW |
| Comparator Or Baseline | 4-Bromo-5-chlorothiophene-2-sulfonamide |
| Quantified Difference | Reduction in MW while maintaining IRAP inhibitory capacity |
| Conditions | Enzyme inhibition assay with IRAP from CHO cells |
Enables medicinal chemists to optimize ligand efficiency and physicochemical properties while maintaining critical target engagement.
Where this compound is the right choice for developing antiplatelet agents (like DG-041) that require high lipophilicity without suffering from excessive plasma protein binding [1].
Where this compound is the right choice for synthesizing IRAP inhibitors, providing the necessary acidic sulfonamide proton and specific steric bulk for target engagement [2].
Where this compound is the right choice for combinatorial or parallel synthesis of kinase or galectin inhibitors, due to its reliable and high-yielding coupling chemistry under standard conditions [3].
Irritant